molecular formula C15H14N2O4S B1684142 ベリノスタット CAS No. 866323-14-0

ベリノスタット

カタログ番号: B1684142
CAS番号: 866323-14-0
分子量: 318.3 g/mol
InChIキー: NCNRHFGMJRPRSK-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed by TopoTarget and Spectrum Pharmaceuticals for the treatment of relapsed or refractory peripheral T-cell lymphoma. Belinostat has received approval as monotherapy for this indication in the United States under the Food and Drug Administration’s accelerated approval program .

科学的研究の応用

作用機序

Target of Action

Belinostat is a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme is involved in changing the conformation of DNA, thereby regulating gene expression .

Mode of Action

Belinostat inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition of HDAC activity leads to an accumulation of acetylated histones and other proteins .

Biochemical Pathways

The accumulation of acetylated histones and other proteins caused by belinostat can lead to changes in gene expression . This can result in increased expression of tumor-suppressor genes . The precise biochemical pathways affected by belinostat are still being researched, but it is known that the drug can induce cell cycle arrest and/or apoptosis of some transformed cells .

Pharmacokinetics

Belinostat is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 enzymes . The drug is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . The clearance of belinostat is between 52.6 and 70.5 L/h and the volume of distribution is between 268.3 and 409.2 L . The drug is mostly cleared from plasma within 8 hours .

Result of Action

The inhibition of HDAC activity by belinostat leads to changes in gene expression, including increased expression of tumor-suppressor genes . This can result in the induction of cell cycle arrest and/or apoptosis of some transformed cells . The drug has been shown to have therapeutic effects in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) .

Action Environment

The action of belinostat can be influenced by the reducing environment of a tumor cell . For example, the redox active-Cu (II) ion would undergo reduction to Cu (I) resulting in the release of two molar equivalents of the active drug, belinostat . The drug’s action can also be influenced by the patient’s liver function, as belinostat is primarily metabolized by the liver .

Safety and Hazards

Belinostat is genotoxic according to Ames test and may impair male fertility . It is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

Belinostat has shown promising results in patients with relapsed/refractory peripheral T-cell lymphoma . Future evaluations should be directed at determining the efficacy of combination regimens that include belinostat .

生化学分析

Biochemical Properties

Belinostat functions as a histone deacetylase inhibitor, which means it inhibits the activity of histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting histone deacetylase, Belinostat promotes a more relaxed chromatin structure, thereby enhancing gene expression . This interaction primarily involves histone proteins and the histone deacetylase enzymes, leading to increased acetylation of histones and other proteins .

Cellular Effects

Belinostat has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Belinostat induces cell cycle arrest and apoptosis by upregulating the expression of tumor suppressor genes and downregulating oncogenes . It also affects cell signaling pathways such as the p21 and p53 pathways, which are crucial for cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of Belinostat involves its binding to the active site of histone deacetylase enzymes, thereby inhibiting their activity. This inhibition leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene expression . Belinostat also affects the acetylation of non-histone proteins, which can influence various cellular processes such as DNA repair, cell cycle progression, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Belinostat change over time. Initially, Belinostat induces a rapid increase in histone acetylation, leading to changes in gene expression and cellular function . Over time, the stability and degradation of Belinostat can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Belinostat can lead to sustained histone acetylation and continued changes in gene expression .

Dosage Effects in Animal Models

The effects of Belinostat vary with different dosages in animal models. At lower doses, Belinostat can effectively inhibit histone deacetylase activity and induce changes in gene expression without causing significant toxicity . At higher doses, Belinostat can cause toxic effects such as bone marrow suppression and gastrointestinal toxicity . These threshold effects highlight the importance of optimizing the dosage of Belinostat to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Belinostat is involved in various metabolic pathways, including those related to its metabolism and elimination. It is primarily metabolized in the liver by enzymes such as uridine 5’-diphospho-glucuronosyltransferase and cytochrome P450 . These enzymes facilitate the conjugation and oxidation of Belinostat, leading to its elimination from the body . The interaction of Belinostat with these enzymes can influence its metabolic flux and the levels of its metabolites .

Transport and Distribution

Belinostat is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its small molecular size . Additionally, Belinostat can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the localization and accumulation of Belinostat in specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of Belinostat is crucial for its activity and function. Belinostat primarily localizes to the nucleus, where it interacts with histone deacetylase enzymes and histone proteins . This localization is facilitated by its ability to passively diffuse across the nuclear membrane and its affinity for histone deacetylase enzymes . The nuclear localization of Belinostat is essential for its ability to modulate chromatin structure and gene expression .

準備方法

Synthetic Routes and Reaction Conditions: Belinostat can be synthesized using benzoic acid as the initial material. The synthesis involves six reaction steps, including the formation of intermediates and final product purification .

Industrial Production Methods: The industrial production of belinostat involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.

化学反応の分析

Types of Reactions: Belinostat undergoes various chemical reactions, including complexation with metal ions such as copper (II). This complexation prevents premature metabolic inactivation and enhances its anti-cancer activity .

Common Reagents and Conditions: The synthesis of belinostat involves reagents such as benzoic acid, sulfonamide, and hydroxamic acid. The reaction conditions include controlled temperature and pH to ensure the desired chemical transformations.

Major Products Formed: The major product formed from the synthesis of belinostat is the final active pharmaceutical ingredient, which is used in the treatment of peripheral T-cell lymphoma.

類似化合物との比較

  • Vorinostat
  • Romidepsin
  • Panobinostat

Belinostat stands out due to its specific molecular structure and its efficacy in overcoming resistance to chemotherapy drugs.

特性

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194378
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

866323-14-0, 414864-00-9
Record name Belinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866323-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat
Reactant of Route 2
Belinostat
Reactant of Route 3
Belinostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。